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Compound of Interest

Compound Name: 1-Acetyl-2-ethynylpyrrolidine

Cat. No.: B048295

This technical guide provides a comprehensive overview of the chemical structure, properties,
and potential applications of 1-Acetyl-2-ethynylpyrrolidine, a molecule of interest to
researchers and professionals in drug development and organic synthesis. Due to the limited
availability of experimental data for this specific compound, this guide incorporates predicted
data and established principles of organic chemistry to offer a thorough profile.

Chemical Structure and Identification

1-Acetyl-2-ethynylpyrrolidine is a derivative of pyrrolidine, a five-membered saturated
heterocycle containing a nitrogen atom. It is characterized by an acetyl group attached to the
nitrogen atom (position 1) and an ethynyl group at position 2 of the pyrrolidine ring.

Molecular Structure:
Caption: 2D structure of 1-Acetyl-2-ethynylpyrrolidine.

Table 1: Chemical Identifiers for 1-Acetyl-2-ethynylpyrrolidine
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Identifier Value

IUPAC Name 1-(2-ethynylpyrrolidin-1-yl)ethan-1-one
CAS Number 118800-19-4

Molecular Formula CsH11NO

Molecular Weight 137.18 g/mol

Canonical SMILES CC(=0O)N1CCcCcC1c#C

InChl=1S/C8H11NO/c1-3-6-4-5-
9(6)7(2)10/h1,6H,4-5H2,2H3

InChl

Physicochemical Properties

Experimental physicochemical data for 1-Acetyl-2-ethynylpyrrolidine is scarce. The following
table summarizes available predicted properties, which can be valuable for guiding
experimental design and computational modeling.

Table 2: Predicted Physicochemical Properties of 1-Acetyl-2-ethynylpyrrolidine

Property Predicted Value
Boiling Point 92-94 °C @ 1 Torr
Density 1.04 + 0.1 g/cm3
pKa -2.29+0.40

LogP 0.568

Spectroscopic Data (Predicted)

Detailed experimental spectra for 1-Acetyl-2-ethynylpyrrolidine are not readily available.
However, based on its structure, the following spectral characteristics can be predicted.

'H NMR Spectroscopy (Predicted)
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The proton NMR spectrum is expected to show distinct signals for the protons of the pyrrolidine
ring, the acetyl group, and the ethynyl group. The chemical shifts would be influenced by the
electron-withdrawing nature of the acetyl group and the anisotropy of the ethynyl group.

Table 3: Predicted *H NMR Chemical Shifts

Predicted Chemical Shift

Proton Multiplicity
(ppm)

Acetyl CHs ~2.1 Singlet

Pyrrolidine H2 ~4.5 Multiplet

Pyrrolidine H3, H4, H5 1.8-24 Multiplets

Ethynyl CH ~2.5 Singlet

13C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would provide insights into the carbon framework of the molecule.

Table 4: Predicted 3C NMR Chemical Shifts

Carbon Predicted Chemical Shift (ppm)
Acetyl C=0 ~170

Acetyl CHs ~22

Pyrrolidine C2 ~55

Pyrrolidine C3, C4, C5 25-50

Ethynyl C=C 70 -85

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups
present in the molecule.

Table 5: Expected IR Absorption Bands
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Functional Group Wavenumber (cm~—?) Intensity
C=C-H stretch (alkyne) ~3300 Strong, sharp
C=C stretch (alkyne) ~2100 Weak to medium
C=0 stretch (amide) ~1650 Strong

C-H stretch (sp?) 2850-3000 Medium

Mass Spectrometry

In a mass spectrum, the molecular ion peak [M]* would be expected at m/z 137. Common
fragmentation patterns would likely involve the loss of the acetyl group (m/z 43) and cleavage
of the pyrrolidine ring.

Experimental Protocols: A Proposed Synthetic
Pathway

A specific, experimentally validated protocol for the synthesis of 1-Acetyl-2-ethynylpyrrolidine
is not available in the public domain. However, a plausible synthetic route can be designed
based on established organic chemistry transformations. The proposed pathway involves two
key steps: the synthesis of 2-ethynylpyrrolidine followed by its N-acetylation.

Step 1: Synthesis of 2-Ethynylpyrrolidine Step 2: N-Acetylation

ine | SOCLz. (MeO)MeNHHCLEGN (o Ethynyl ium bromide _ [ precursor | —Deprotection (e.., TFA) o )| Acetic anhydride, base [ ]

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 1-Acetyl-2-ethynylpyrrolidine.

Step 1: Synthesis of 2-Ethynylpyrrolidine (Hypothetical
Protocol)
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Formation of the Weinreb Amide: N-Boc-L-proline is converted to its corresponding Weinreb
amide. To a solution of N-Boc-L-proline in an anhydrous aprotic solvent (e.g.,
dichloromethane), oxalyl chloride or thionyl chloride is added dropwise at 0 °C, followed by
the addition of N,O-dimethylhydroxylamine hydrochloride and a non-nucleophilic base such
as triethylamine. The reaction is stirred at room temperature until completion, followed by an
agueous workup and purification by column chromatography.

Addition of the Ethynyl Group: The purified Weinreb amide is dissolved in an anhydrous
etheral solvent (e.g., THF) and cooled to 0 °C. A solution of ethynylmagnesium bromide in
THF is added dropwise. The reaction is allowed to warm to room temperature and stirred
until the starting material is consumed. The reaction is then quenched with a saturated
aqueous solution of ammonium chloride, followed by extraction and purification.

Deprotection: The N-Boc protecting group is removed by treating the product from the
previous step with a strong acid, such as trifluoroacetic acid (TFA), in a suitable solvent like
dichloromethane. After the reaction is complete, the solvent and excess acid are removed
under reduced pressure, and the resulting amine is neutralized to yield 2-ethynylpyrrolidine.

Step 2: N-Acetylation (Hypothetical Protocol)

Acetylation Reaction: 2-Ethynylpyrrolidine is dissolved in a suitable aprotic solvent (e.g.,
dichloromethane) containing a base (e.g., triethylamine or pyridine). Acetic anhydride or
acetyl chloride is added dropwise at O °C.

Workup and Purification: The reaction mixture is stirred at room temperature until
completion, as monitored by thin-layer chromatography. The reaction is then quenched with
water or a mild agueous base. The organic layer is separated, washed, dried, and
concentrated under reduced pressure. The crude product, 1-Acetyl-2-ethynylpyrrolidine, is
then purified by column chromatography or distillation under reduced pressure.

Potential Biological Activity and Applications

While no specific biological activities have been reported for 1-Acetyl-2-ethynylpyrrolidine,

the pyrrolidine scaffold is a common motif in many biologically active compounds. Therefore,

this molecule could serve as a valuable building block in medicinal chemistry.
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 To cite this document: BenchChem. [An In-depth Technical Guide to 1-Acetyl-2-
ethynylpyrrolidine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b048295#what-is-the-structure-of-1-acetyl-2-
ethynylpyrrolidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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